1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-9-5-6-15(14-17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-22-21(28)23-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDDWXSVWMTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms depending on the specific target and the structure of the compound. The presence of the triazole ring and its ability to form hydrogen bonds can contribute to the binding affinity of the compound to its target.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. The effects on these pathways can lead to various downstream effects, including antimicrobial, antiviral, and anticancer effects.
Pharmacokinetics
The presence of the triazole ring and other functional groups in the structure of the compound can influence its pharmacokinetic properties. These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds, the effects can range from antimicrobial to antiviral to anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. .
Biological Activity
1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a cyclohexyl group attached to a urea moiety, linked through an ethylene chain to a triazole-pyridazine derivative. The presence of the methoxyphenyl group enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that triazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. The compound's design suggests potential efficacy in targeting IDO pathways, which is crucial for developing novel cancer therapies .
Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial activity. A review highlighted that derivatives of 1,2,4-triazoles possess notable antibacterial and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for closely related structures .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for bioactivity; enhances interaction with biological targets.
- Cyclohexyl Group : Increases lipophilicity, improving membrane permeability.
- Methoxyphenyl Substituent : Contributes to the overall potency and selectivity against cancer cell lines.
Case Studies
A notable study involved the synthesis of various triazole derivatives where modifications were made to the methoxyphenyl group. These modifications led to enhanced activity against resistant strains of bacteria and improved anticancer efficacy in vitro. For instance, a derivative with a similar backbone exhibited up to 16 times greater antibacterial activity compared to standard antibiotics .
Tables of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several urea-triazolopyridazine derivatives. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- The o-tolyl (ortho-methylphenyl) urea substituent introduces steric hindrance, which may reduce binding affinity compared to the cyclohexyl group in the target compound .
- 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea (): Replacing methoxy with ethoxy on the phenyl ring increases lipophilicity, while the 3-fluorophenyl group introduces electron-withdrawing effects.
Core Heterocycle Modifications
- 1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea ():
This compound replaces the methoxyphenyl group with a thiophene-benzothiazole system. The sulfanyl linker and thiophene moiety enhance π-conjugation, possibly improving kinase inhibition but reducing metabolic stability due to increased molecular weight .
Urea Substituent Diversity
- The 4-methoxyphenyl group mirrors the electronic profile of the target compound’s 3-methoxyphenyl substituent, but the nitro group on the triazole may introduce redox-sensitive properties .
Data Table: Structural and Functional Comparison
*LogP values estimated via computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
